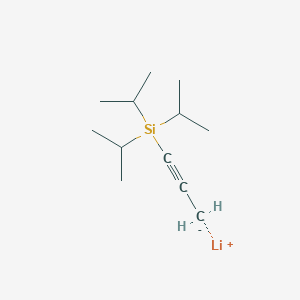
lithium;tri(propan-2-yl)-prop-1-ynylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;tri(propan-2-yl)-prop-1-ynylsilane is an organosilicon compound that features a lithium atom bonded to a silicon atom, which is further bonded to a prop-1-ynyl group and three propan-2-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tri(propan-2-yl)-prop-1-ynylsilane typically involves the reaction of lithium acetylide with tri(propan-2-yl)silyl chloride. The reaction is carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium acetylide from reacting with moisture or oxygen. The reaction is usually performed in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Lithium;tri(propan-2-yl)-prop-1-ynylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The lithium atom can be substituted with other electrophiles to form different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the electrophile used.
科学研究应用
Lithium;tri(propan-2-yl)-prop-1-ynylsilane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the production of advanced materials, such as silicon-based polymers and coatings.
作用机制
The mechanism of action of lithium;tri(propan-2-yl)-prop-1-ynylsilane involves its ability to form stable carbon-silicon bonds. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is harnessed in various synthetic applications to create complex organosilicon compounds.
相似化合物的比较
Similar Compounds
- Lithium;tri(propan-2-yl)-propoxysilane
- Lithium;ethynyl-tri(propan-2-yl)silane
Uniqueness
Lithium;tri(propan-2-yl)-prop-1-ynylsilane is unique due to its prop-1-ynyl group, which imparts distinct reactivity compared to other similar compounds. This unique structure allows for specific applications in organic synthesis and material science that are not possible with other organosilicon compounds.
属性
| 82192-58-3 | |
分子式 |
C12H23LiSi |
分子量 |
202.4 g/mol |
IUPAC 名称 |
lithium;tri(propan-2-yl)-prop-1-ynylsilane |
InChI |
InChI=1S/C12H23Si.Li/c1-8-9-13(10(2)3,11(4)5)12(6)7;/h10-12H,1H2,2-7H3;/q-1;+1 |
InChI 键 |
ZAPAQDNBGDMQNS-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(C)[Si](C#C[CH2-])(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


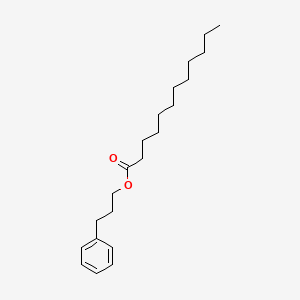
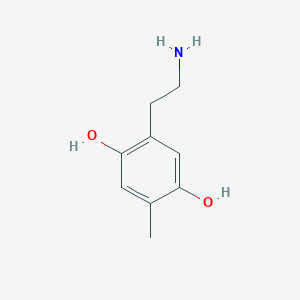

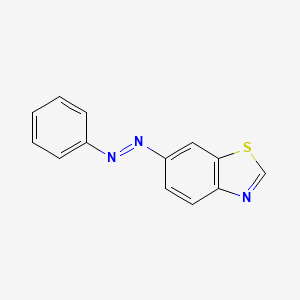
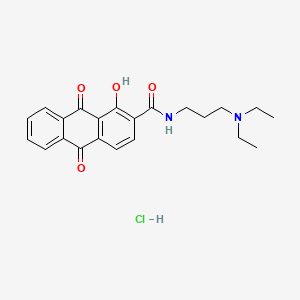
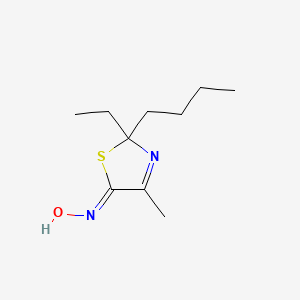
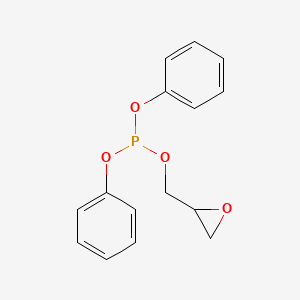
![2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate](/img/structure/B14415501.png)
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)

